1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Overview
Description
1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate starting materials under specific conditions.
Introduction of the pyridinyl group: This step often involves coupling reactions, such as Suzuki or Stille coupling, to attach the pyridinyl moiety to the thiazole ring.
Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Coupling Reactions: The pyridinyl and thiazolyl groups can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts .
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide can be compared with similar compounds such as:
1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl derivatives: These compounds share the chlorobenzenesulfonyl group but differ in their core structure.
Pyrrolo[2,3-b]pyridine derivatives: These compounds have similar pyridinyl groups but different heterocyclic cores.
Nur77-targeting carboxamide derivatives: These compounds have similar functional groups and are studied for their biological activities .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S2/c21-16-3-5-17(6-4-16)30(27,28)25-10-7-14(8-11-25)19(26)24-20-23-18(13-29-20)15-2-1-9-22-12-15/h1-6,9,12-14H,7-8,10-11H2,(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAUEFJVQMODDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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